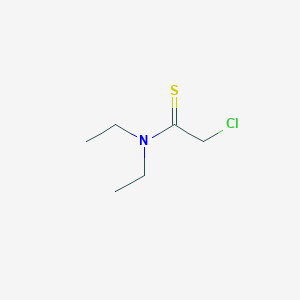
2-Chloro-n,n-diethylethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-n,n-diethylethanethioamide, also known as CDE, is a chemical compound that has gained attention in scientific research due to its unique properties. CDE is a thioamide derivative that is commonly used in laboratory experiments to study the effects of various drugs on the body. In
作用機序
2-Chloro-n,n-diethylethanethioamide works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the body, which can cause various physiological effects.
生化学的および生理学的効果
2-Chloro-n,n-diethylethanethioamide has been shown to cause a variety of biochemical and physiological effects in the body. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. 2-Chloro-n,n-diethylethanethioamide has also been shown to increase the levels of certain enzymes in the liver, which can lead to liver damage.
実験室実験の利点と制限
One advantage of using 2-Chloro-n,n-diethylethanethioamide in lab experiments is that it is a relatively simple compound to synthesize and purify. Additionally, 2-Chloro-n,n-diethylethanethioamide has been extensively studied and its mechanism of action is well understood. However, one limitation of using 2-Chloro-n,n-diethylethanethioamide in lab experiments is that it can be toxic to the liver and kidneys, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 2-Chloro-n,n-diethylethanethioamide. One area of research could be to investigate the effects of 2-Chloro-n,n-diethylethanethioamide on different organs in the body, such as the heart and lungs. Additionally, research could be done to develop new drugs that are based on the structure of 2-Chloro-n,n-diethylethanethioamide, but with improved pharmacological properties. Finally, research could be done to investigate the potential use of 2-Chloro-n,n-diethylethanethioamide as a therapeutic agent for diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, 2-Chloro-n,n-diethylethanethioamide is a thioamide derivative that has gained attention in scientific research due to its unique properties. It is commonly used in lab experiments to study the effects of drugs on the body, and its mechanism of action is well understood. While there are some limitations to its use in lab experiments, there are many potential future directions for research on 2-Chloro-n,n-diethylethanethioamide.
合成法
The synthesis of 2-Chloro-n,n-diethylethanethioamide involves the reaction of diethylamine with thioacetamide in the presence of hydrochloric acid and ethanol. The product is then purified using recrystallization techniques. The yield of the reaction is typically around 80%.
科学的研究の応用
2-Chloro-n,n-diethylethanethioamide is commonly used in scientific research to study the effects of drugs on the body. It is often used as a model compound in drug metabolism studies and is used to investigate the metabolic fate of drugs in the body. 2-Chloro-n,n-diethylethanethioamide is also used in toxicity studies to determine the effects of drugs on the liver and kidneys.
特性
CAS番号 |
114928-08-4 |
|---|---|
製品名 |
2-Chloro-n,n-diethylethanethioamide |
分子式 |
C6H12ClNS |
分子量 |
165.69 g/mol |
IUPAC名 |
2-chloro-N,N-diethylethanethioamide |
InChI |
InChI=1S/C6H12ClNS/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 |
InChIキー |
RMBMUAKALSKBNH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)CCl |
正規SMILES |
CCN(CC)C(=S)CCl |
同義語 |
2-Chloro-N,N-diethylethanethioamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



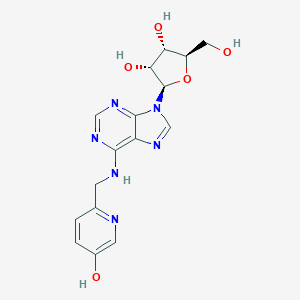
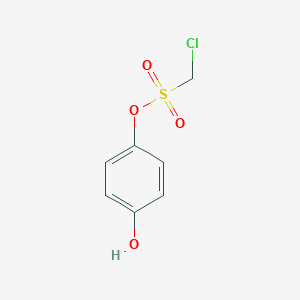
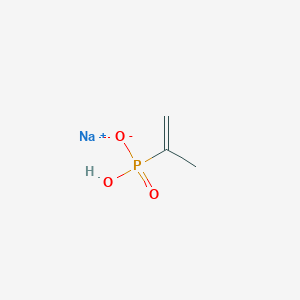
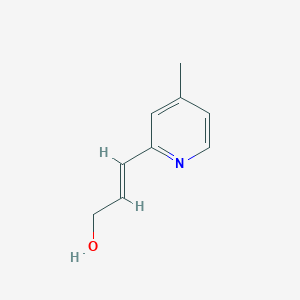
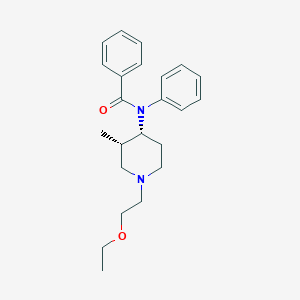
![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)
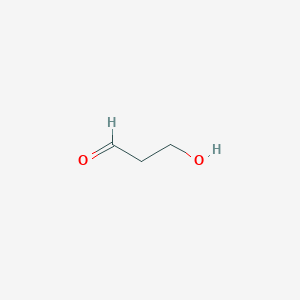
![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)
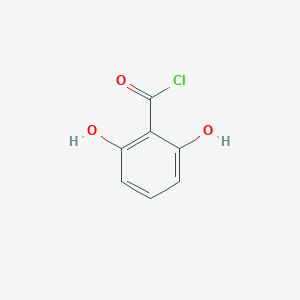
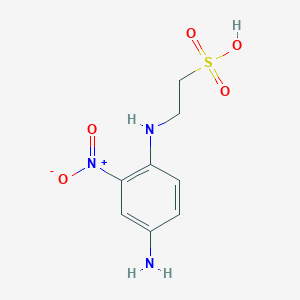
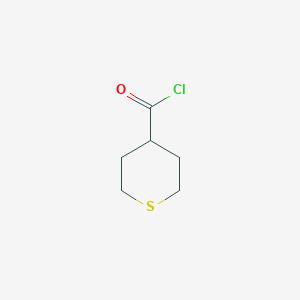
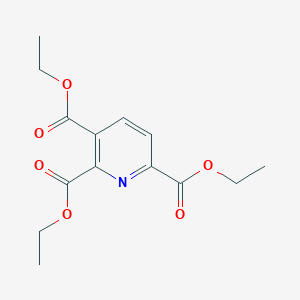
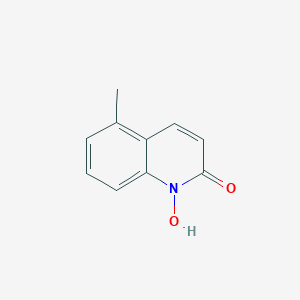
![(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B40852.png)